molecular formula C24H29NO4 B600820 Donepezil Impurity 7 CAS No. 197010-22-3

Donepezil Impurity 7

Cat. No. B600820
M. Wt: 395.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Donepezil Impurity 7 is C24H29NO4 . The structure of Donepezil Impurity 7 has been characterized using IR, NMR, and MS spectral data .


Physical And Chemical Properties Analysis

Donepezil Impurity 7 has a molecular weight of 395.5 g/mol . Other physical and chemical properties specific to Donepezil Impurity 7 are not mentioned in the retrieved sources.

Scientific Research Applications

Identification and Characterization of Impurities

In the realm of scientific research, Donepezil Impurity 7 has been subject to studies focusing on the identification and characterization of impurities in Donepezil. A study by Reddy et al. (2004) detailed the detection and isolation of unknown impurities in Donepezil using high-performance liquid chromatography (HPLC). This research is critical for understanding the chemical composition and potential impurities present in Donepezil.

Impurity Isolation and Structure Elucidation

Another study by Jagadeesh et al. (2015) focused on isolating a new unknown impurity observed during the process development of Donepezil hydrochloride. The study used preparative liquid chromatography for impurity isolation and spectral analysis for structure elucidation. This research contributes to the quality control and safety evaluation of Donepezil.

Determination of Related Substances

Research by Liu Xiao-ju (2015) established a method for determining related substances in Donepezil hydrochloride orally disintegrating tablets. The study used RP-HPLC and self-comparison with a correction factor, highlighting the importance of accurate and reliable methods for determining impurity content in pharmaceuticals.

Method Development for Analysis of Impurities

A study by Mahalingam et al. (2017) developed a reverse-phase ultra-performance liquid chromatographic (RP-UPLC) method for the analysis of Donepezil hydrochloride in the presence of impurities and degradation products. This research underscores the significance of novel analytical methods in the pharmaceutical industry for ensuring drug purity and stability.

Neuroprotective and Anti-Inflammatory Effects

Donepezil, including its impurities, has been studied for potential neuroprotective and anti-inflammatory effects. For example, Hwang et al. (2010) explored the effects of Donepezil on microglial activation, offering insights into its therapeutic applications beyond Alzheimer's disease.

properties

IUPAC Name

2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNHBPVFDCDXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Donepezil Impurity 7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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